1-Ethyl-3-hydroxyquinoxalin-2(1H)-one
Overview
Description
1-Ethyl-3-hydroxyquinoxalin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O2. It is a research chemical and is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms are not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a research chemical, it may be used in a variety of experimental contexts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that its molecular weight is 190.20 .Scientific Research Applications
Chemical Synthesis and Modification The compound has been a subject of chemical synthesis studies. A study developed an effective procedure for synthesizing 3-ethylquinoxalin-2(1H)-one, demonstrating its potential for various functional group conversions (Mamedov et al., 2005).
Potential in Drug Development Research has explored the application of 1-ethyl-3-hydroxyquinoxalin-2(1H)-one derivatives in drug development, particularly in synthesizing compounds with potential anticonvulsant activities (Bayoumi et al., 2012).
Molecular Docking and Dynamics Studies Some studies have incorporated molecular docking and dynamics to understand the interactions of quinoxaline derivatives with biological targets. For instance, the crystal structure analysis of quinoxaline derivatives revealed insights into their potential as inhibitors for c-Jun N-terminal kinases (Abad et al., 2020).
Spectroscopic Studies Spectrophotometric studies on derivatives of this compound have been conducted to understand their electronic transitions and molecular interactions, which are crucial for biomedical applications (Yahyazadeh et al., 2022).
Antimicrobial Activity Research The antimicrobial potential of quinoxaline derivatives, including those related to this compound, has been investigated, demonstrating their significance in developing new antimicrobial agents (Moustafa & Elossaily, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethyl-1H-quinoxaline-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)11-9(13)10(12)14/h3-6H,2H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOPHZUQBSGWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2NC(=O)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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